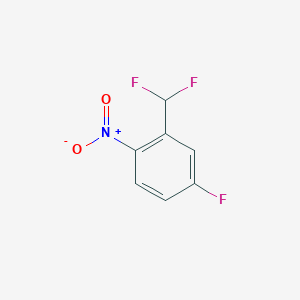

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

説明

Structure

2D Structure

特性

IUPAC Name |

2-(difluoromethyl)-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-4-1-2-6(11(12)13)5(3-4)7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBUIWGABVQONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214333-17-1 | |

| Record name | 2-(difluoromethyl)-4-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents under specific reaction conditions. For instance, the reaction can be carried out using a metal-based catalyst to facilitate the transfer of the difluoromethyl group to the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

Pharmaceutical Applications

The difluoromethyl group is known for enhancing the biological activity of compounds, making 2-(difluoromethyl)-4-fluoro-1-nitrobenzene a potential candidate in drug development. Its incorporation into pharmaceutical agents can modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Case Study: Anticancer Agents

Recent studies have demonstrated that compounds containing difluoromethyl groups exhibit increased efficacy against cancer cell lines. For instance, modifications of existing anticancer drugs with the difluoromethyl group have shown improved selectivity and potency. A study highlighted the synthesis of difluoromethylated analogs of known anticancer agents, resulting in compounds that displayed enhanced cytotoxicity against various cancer cells compared to their non-fluorinated counterparts .

Material Science

In material science, this compound is utilized in the development of novel materials with tailored properties. The presence of fluorine atoms can significantly influence the thermal stability and hydrophobicity of polymers.

Case Study: Polymer Development

Research has focused on incorporating difluoromethylated compounds into polymer matrices to create materials with improved thermal and mechanical properties. For example, polymers modified with this compound exhibit enhanced resistance to solvents and elevated temperatures, making them suitable for applications in aerospace and automotive industries .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of carbon-fluorine bonds. Its utility in late-stage functionalization processes allows for the selective introduction of difluoromethyl groups onto complex organic molecules.

Synthesis Techniques

Recent advancements have introduced efficient methodologies for synthesizing difluoromethylated compounds using this compound as a starting material. Notably, copper-mediated reactions have been developed to facilitate the direct difluoromethylation of aryl halides . This approach not only simplifies the synthetic route but also increases the yield of desired products.

Data Tables

作用機序

The mechanism of action of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

類似化合物との比較

Table 1: Structural and Physical Properties of Selected Fluorinated Nitrobenzenes

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents (Positions) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene | C₇H₄F₃NO₂ | 191.11 | 1214333-17-1 | -NO₂ (1), -CF₂H (2), -F (4) | 254.5 ± 35.0 | 1.4 ± 0.1 |

| 1-Chloro-4-(difluoromethyl)-2-nitrobenzene | C₇H₄ClF₂NO₂ | 207.56 | 1261525-17-0 | -NO₂ (2), -CF₂H (4), -Cl (1) | Not reported | Not reported |

| 2-Chloro-1,3-difluoro-4-nitrobenzene | C₆H₂ClF₂NO₂ | 193.53 | 3847-58-3 | -NO₂ (4), -Cl (2), -F (1,3) | Not reported | Not reported |

| 1,3-Difluoro-2-methyl-5-nitrobenzene | C₇H₅F₂NO₂ | 175.12 | 170572-48-2 | -NO₂ (5), -F (1,3), -CH₃ (2) | Not reported | Not reported |

| 1-Fluoro-2-methyl-4-nitrobenzene | C₇H₆FNO₂ | 155.13 | 455-88-9 | -NO₂ (4), -F (1), -CH₃ (2) | Not reported | Not reported |

Key Observations:

Substituent Effects on Boiling Points: The target compound’s higher boiling point (254.5 °C) compared to non-fluorinated analogs (e.g., nitrobenzene: 210.9 °C) reflects increased molecular polarity due to fluorine’s electronegativity and dipolar interactions .

Steric and Electronic Modulation : Chlorine substitution (e.g., 1-Chloro-4-(difluoromethyl)-2-nitrobenzene) increases molecular weight but may reduce metabolic stability compared to fluorine due to larger atomic radius and slower enzymatic cleavage .

Positional Isomerism : Moving the nitro group from position 1 (target compound) to position 2 (1-Chloro-4-(difluoromethyl)-2-nitrobenzene) alters electron-withdrawing effects, impacting reduction kinetics in synthetic pathways (e.g., SnCl₂-mediated nitro-to-amine conversion) .

生物活性

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The introduction of fluorine atoms in organic molecules can significantly alter their physicochemical properties, leading to enhanced biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

The molecular formula for this compound is C7H4F3N1O2. The presence of multiple fluorine substituents affects the compound's lipophilicity, reactivity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The difluoromethyl and nitro groups can facilitate hydrogen bonding and electron-withdrawing effects, enhancing the compound's reactivity with enzymes and receptors.

Interaction with Enzymes

Research indicates that fluorinated compounds often exhibit increased potency as enzyme inhibitors compared to their non-fluorinated counterparts. For example, studies on similar fluorinated compounds have demonstrated that the introduction of fluorine can lead to stronger binding affinities to histone deacetylases (HDACs) and other therapeutic targets .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Its structural similarity to other known antimicrobial agents allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Fluorinated compounds have been explored for their anticancer properties due to their ability to interfere with cellular signaling pathways. For instance, derivatives of fluorinated nitrobenzenes have shown promise in inhibiting tumor growth in various cancer cell lines .

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of several fluorinated compounds, including this compound, against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, suggesting its potential as a lead compound for further development .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of HDACs by fluorinated derivatives. The study found that compounds similar to this compound displayed enhanced inhibitory effects on HDAC activity compared to non-fluorinated analogs. This suggests a promising avenue for developing new cancer therapeutics targeting epigenetic regulators .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H4F3N1O2 |

| Lipophilicity (logP) | Estimated >2.0 |

| IC50 (Anticancer Activity) | Low micromolar range |

| Target Enzymes | HDACs |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration. For example:

Fluorination : Introduce fluorine via electrophilic substitution using HF/pyridine or fluorinating agents like Selectfluor® under anhydrous conditions.

Difluoromethylation : Employ ClCFH gas or difluorocarbene reagents (e.g., TMSCF) in the presence of a Lewis acid catalyst.

Nitration : Use mixed acid (HSO/HNO) at controlled temperatures (0–5°C) to avoid over-nitration.

Characterization : Validate intermediates using NMR (to confirm fluorination regiochemistry), GC-MS (purity), and X-ray crystallography (if crystalline). For nitro group confirmation, IR spectroscopy (asymmetric NO stretch ~1520 cm) is critical .

Q. What analytical techniques are recommended for purity assessment and structural elucidation?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient). Compare retention times against known standards.

- Structural Confirmation :

- NMR : , , and NMR to resolve aromatic protons, fluorine substituents, and nitro group effects on chemical shifts.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and isotopic patterns (e.g., chlorine/bromine absence).

- Elemental Analysis : Quantify C, H, N, F to validate stoichiometry .

Advanced Research Questions

Q. How do the difluoromethyl and nitro groups influence the compound’s bioactivity and metabolic stability?

- Methodological Answer :

- Electronic Effects : The difluoromethyl group (-CFH) is a strong electron-withdrawing group (EWG) that polarizes the benzene ring, enhancing electrophilic reactivity. The nitro group (-NO) further deactivates the ring, directing subsequent reactions to meta/para positions.

- Metabolic Stability : Fluorine’s high electronegativity reduces oxidative metabolism (C-F bonds resist cytochrome P450 cleavage). In vitro assays (e.g., liver microsomes) can quantify metabolic half-life. Compare with non-fluorinated analogs to isolate fluorine’s impact .

Q. What environmental degradation pathways are anticipated for this compound, and how can its persistence be modeled?

- Methodological Answer :

- Hydrolytic Degradation : Assess pH-dependent hydrolysis (e.g., buffer solutions at pH 4, 7, 9) via LC-MS to detect defluorinated byproducts.

- Photolysis : Use UV irradiation (λ = 254–365 nm) in aqueous/organic solvents to simulate sunlight effects.

- Microbial Degradation : Conduct soil slurry tests with activated sludge, monitoring fluoride release via ion chromatography.

- Computational Modeling : Apply QSAR models (e.g., EPI Suite) to predict half-lives in water/soil, leveraging data from structurally similar fluorinated aromatics .

Q. How can this compound be utilized in peptide or protein labeling, and what are the key reaction conditions?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : The nitro group activates the benzene ring for reactions with amine nucleophiles (e.g., lysine residues).

- Protocol : Dissolve the compound in DMSO or THF, add to peptide solution (pH 8–9, borate buffer), and incubate at 25°C for 1–2 hours.

- Quenching : Use excess glycine to terminate unreacted reagent.

- Detection : Isolate labeled peptides via RP-HPLC and characterize by MALDI-TOF MS. Compare with Sanger’s reagent (FDNB) for reactivity benchmarks .

Q. What computational strategies can predict docking interactions of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., fungal CYP51 for agrochemical applications).

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (GROMACS/AMBER) to assess binding free energy (MM-PBSA).

- Electrostatic Potential Maps : Generate ESP surfaces (Gaussian 09) to visualize electron-deficient regions from fluorine/nitro groups, guiding target hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。